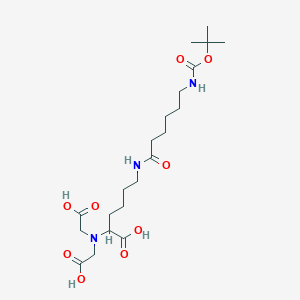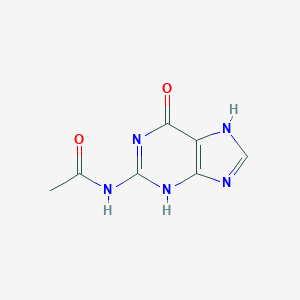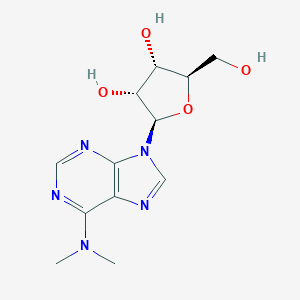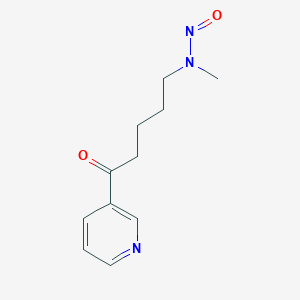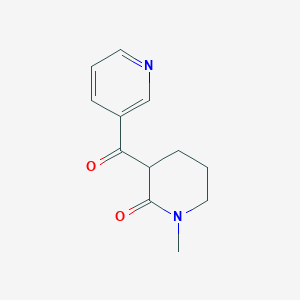
(S)-(+)-Nirvanol
概要
説明
(+)-5-Ethyl-5-phenylhydantoin is a chiral compound belonging to the hydantoin class. It is known for its anticonvulsant properties and is structurally related to phenytoin, a widely used antiepileptic drug. The compound’s unique stereochemistry contributes to its distinct pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5-Ethyl-5-phenylhydantoin typically involves the cyclization of N-ethyl-N-phenylurea with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting intermediate undergoes intramolecular cyclization to form the hydantoin ring.
Industrial Production Methods
Industrial production of (+)-5-Ethyl-5-phenylhydantoin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(+)-5-Ethyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted hydantoins, each with distinct chemical and pharmacological properties.
科学的研究の応用
(+)-5-Ethyl-5-phenylhydantoin has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a tool to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Medicine: Its anticonvulsant properties make it a candidate for developing new antiepileptic drugs.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (+)-5-Ethyl-5-phenylhydantoin involves the inhibition of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, the compound reduces neuronal excitability and prevents the propagation of epileptic seizures. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the modulation of ion flux across the neuronal membrane.
類似化合物との比較
(+)-5-Ethyl-5-phenylhydantoin is compared with other hydantoin derivatives such as phenytoin and fosphenytoin. While all these compounds share a common hydantoin core, (+)-5-Ethyl-5-phenylhydantoin’s unique stereochemistry and ethyl substitution confer distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Phenytoin: A widely used antiepileptic drug with a similar mechanism of action.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Ethotoin: Another hydantoin derivative with anticonvulsant properties but different pharmacological characteristics.
特性
IUPAC Name |
(5S)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318015 | |
| Record name | (+)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65567-34-2 | |
| Record name | (+)-Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-phenylhydantoin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65567-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O271Z1Q5G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of d-Nirvanol?
A: d-Nirvanol has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol. []
Q2: Is there spectroscopic data available for d-Nirvanol?
A: Yes, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate the structure of d-Nirvanol and its derivatives. []
Q3: How is d-Nirvanol metabolized in the body?
A: d-Nirvanol is primarily metabolized in the liver. A major metabolic pathway involves aromatic hydroxylation, leading to the formation of 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH), which is subsequently conjugated and excreted. [, , ]
Q4: Is there a difference in metabolism between the enantiomers of Nirvanol?
A: Yes, studies show significant stereoselectivity in the metabolism of Nirvanol enantiomers. d-Nirvanol is metabolized at a slower rate than its l-enantiomer and undergoes minimal aromatic hydroxylation. [, ]
Q5: What is the half-life of d-Nirvanol in humans?
A: The half-life of d-Nirvanol in humans ranges from 77.7 to 175.8 hours and shows a strong correlation with creatinine clearance, suggesting renal excretion as a primary elimination route. []
Q6: Does d-Nirvanol induce or inhibit any drug-metabolizing enzymes?
A: While specific data on d-Nirvanol's enzyme induction or inhibition is limited, its parent compound, mephenytoin, is known to be metabolized by CYP2C19, a cytochrome P450 enzyme. [, ] This suggests potential for interaction with drugs metabolized by the same enzyme.
Q7: Has d-Nirvanol been investigated for hypolipidemic activity?
A: Yes, studies in rodents have shown that both d-Nirvanol and l-Nirvanol possess hypolipidemic properties, reducing serum cholesterol and triglyceride levels. They appear to achieve this effect by blocking enzymes involved in lipid synthesis and enhancing lipid clearance. []
Q8: What analytical techniques are used to quantify d-Nirvanol?
A: Gas chromatography (GC) [, , , ] and high-performance liquid chromatography (HPLC) [, ] coupled with mass spectrometry are commonly used for the detection and quantification of d-Nirvanol and its metabolites in biological samples.
Q9: What is the historical context of Nirvanol in medicine?
A: Nirvanol was one of the first hydantoin derivatives investigated for its therapeutic potential. It was initially used to treat chorea, but its use declined due to its narrow therapeutic index and the occurrence of adverse effects, specifically "Nirvanol sickness." [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

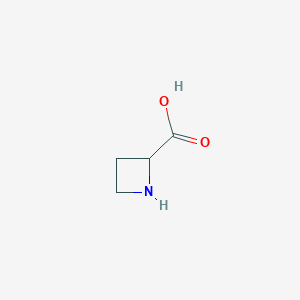
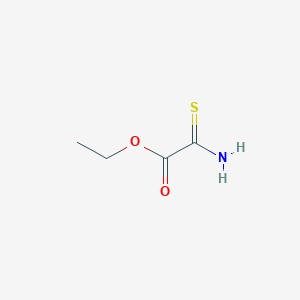
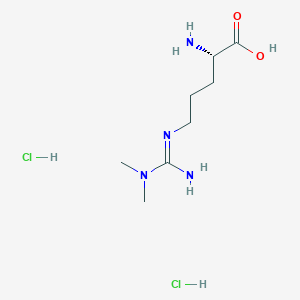

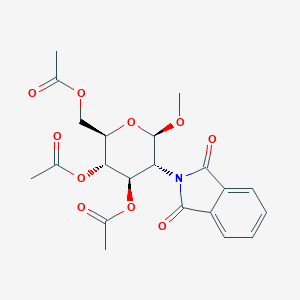
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)
